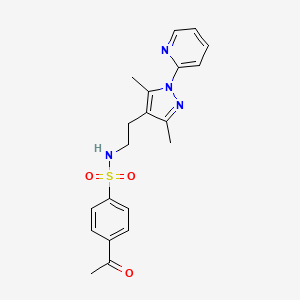
4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-acetyl-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)benzenesulfonamide , often referred to as a sulfonamide derivative, exhibits significant biological activity. This article reviews its synthesis, molecular interactions, and various biological evaluations, particularly focusing on its anticancer and anti-inflammatory properties.
Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 4-acetylbenzenesulfonamide with a pyridinyl-substituted pyrazole. The detailed synthesis pathway includes:
- Formation of the Pyrazole Ring : The reaction of pyridine derivatives with hydrazine.
- Acetylation : Introduction of the acetyl group to enhance solubility and bioactivity.
- Final Coupling : Reaction with benzenesulfonamide to yield the final product.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have demonstrated that compounds containing a pyrazole moiety exhibit potent anticancer properties. The specific compound has shown effectiveness against various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
Table 1 summarizes the IC50 values for different cancer cell lines:
The mechanism of action is primarily attributed to the inhibition of cell proliferation and induction of apoptosis through pathways involving caspase activation and mitochondrial dysfunction.
Anti-inflammatory Activity
In addition to anticancer effects, this compound exhibits notable anti-inflammatory properties. It has been evaluated in various in vivo models, demonstrating a reduction in edema and inflammatory markers.
Table 2 provides a comparison of anti-inflammatory effects:
The anti-inflammatory activity is thought to be mediated through the inhibition of COX enzymes, particularly COX-2, which is crucial in the inflammatory response.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer and inflammation. The results indicate strong interactions with key targets such as:
- COX-2
- CDK9 (Cyclin-dependent kinase 9)
These studies help elucidate the potential mechanisms by which this compound exerts its biological effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound resulted in significant tumor size reduction compared to control groups.
- Inflammatory Disease Model : In carrageenan-induced paw edema models, administration led to marked decreases in swelling and pain scores.
Eigenschaften
IUPAC Name |
4-acetyl-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-14-19(15(2)24(23-14)20-6-4-5-12-21-20)11-13-22-28(26,27)18-9-7-17(8-10-18)16(3)25/h4-10,12,22H,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFYDWMFOYUOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














